Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate (hereafter referred to as OMOJEF) is a piperazine derivative characterized by a nitro group at the ortho position and a trifluoromethyl group at the para position on the phenyl ring. Its crystal structure (Figure 1) reveals a chair conformation of the piperazine ring, with dihedral angles of 43.2° and 43.7° between the piperazine and benzene rings, indicating moderate planarity distortion due to steric and electronic effects of substituents .
Properties
IUPAC Name |
ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O4/c1-2-24-13(21)19-7-5-18(6-8-19)11-4-3-10(14(15,16)17)9-12(11)20(22)23/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJOAAYGHNMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Challenges in Aromatic Substitution
The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are meta-directing, yet their adjacent placement on the phenyl ring (positions 2 and 4) complicates traditional electrophilic substitution. This necessitates either:
Piperazine Ring Construction
Piperazine rings are typically formed via:
- Cyclization of 1,2-diaminoethane derivatives (e.g., bis(2-chloroethyl)amine hydrochloride).
- Coupling pre-formed piperazines with aromatic electrophiles.
Synthetic Routes and Methodologies
Route 1: Palladium-Catalyzed Cross-Coupling
Step 1: Synthesis of 2-Nitro-4-(Trifluoromethyl)Bromobenzene
- Nitration of 4-(trifluoromethyl)bromobenzene :
Step 2: Piperazine Coupling
- Buchwald-Hartwig Amination :
Advantages : High functional group tolerance; avoids harsh reduction steps.
Limitations : Requires pre-synthesized bromoarene; regioselective nitration remains challenging.
Route 2: Nucleophilic Aromatic Substitution (SₙAr)
Step 1: Synthesis of 2-Nitro-4-(Trifluoromethyl)Fluorobenzene
- Fluorination :
Step 2: Piperazine Displacement
- Reaction :
Advantages : Avoids transition-metal catalysts.
Limitations : Limited to electron-deficient aryl halides; competing side reactions possible.
Route 3: Piperazine Ring Formation
Step 1: Synthesis of 1-(2-Nitro-4-(Trifluoromethyl)Phenyl)Ethylene Diamine
- Reductive Amination :
Step 2: Cyclization to Piperazine
- Ring Closure :
Step 3: Esterification
- Reaction :
Advantages : Builds piperazine in situ; avoids pre-functionalized piperazines.
Limitations : Low yields in cyclization; multi-step sequence.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of oxidized products depending on the reaction conditions.
Scientific Research Applications
Scientific Research Applications
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate has several significant applications in scientific research:
Medicinal Chemistry
This compound serves as a crucial building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its unique structure allows for modifications that can enhance biological activity against various diseases.
Biological Studies
Research has focused on understanding how this compound interacts with biological targets, including enzymes and receptors. The nitro and trifluoromethyl groups are believed to play critical roles in its binding affinity, potentially leading to inhibition or activation of specific pathways.
Industrial Applications
In addition to medicinal uses, this compound is also explored for its applications in developing agrochemicals and other industrial products. Its chemical properties may contribute to the efficacy of formulations used in pest control or crop protection.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Pharmacological Studies : Investigations into the pharmacological properties of derivatives have shown promising results in targeting specific diseases, including cancer and infectious diseases.
- Chemical Modifications : Research has demonstrated that modifying the piperazine ring can enhance biological activity, leading to the development of more potent therapeutic agents.
- Industrial Formulations : Studies have explored how this compound can be incorporated into formulations for agricultural use, demonstrating effectiveness in pest management strategies.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Substituent Variations and Conformational Analysis
OMOJEF’s unique substitution pattern distinguishes it from related piperazine derivatives. Key structural analogues and their differences are summarized in Table 1.
Table 1: Substituent Comparison of OMOJEF and Analogues
Key Observations:
- Substituent Position : The ortho-nitro and para-trifluoromethyl groups in OMOJEF create steric hindrance, reducing planarity compared to EPEPUL (48.4° vs. 43.2°) .
- Comparison with VPC-70127 : While VPC-70127 shares the 2-nitro-4-(trifluoromethyl)phenyl group, its hydrazide linker and pyrazine moiety result in distinct biological activity (Myc inhibition) compared to OMOJEF’s ester-based structure .
Biological Activity
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate (ETPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ETPC, summarizing relevant research findings, case studies, and structural data.
Chemical Structure and Properties
ETPC is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₆F₃N₃O₄
- Molecular Weight : 337.29 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group and the nitro substituent on the phenyl ring significantly influences its biological activity and pharmacological properties.
Biological Activity Overview
ETPC has been investigated for various biological activities, primarily focusing on its potential as an antitumor agent , anticonvulsant , and antimicrobial compound.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that analogues of ETPC can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Case Study : In a study examining the cytotoxicity of ETPC analogues, it was found that they exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, indicating potent antiproliferative effects .
Anticonvulsant Activity
The anticonvulsant properties of ETPC were evaluated through various in vivo models. Compounds similar to ETPC have demonstrated efficacy in reducing seizure activity, likely due to their interaction with neurotransmitter systems.
- Research Findings : A series of piperazine derivatives were tested for anticonvulsant activity, where ETPC showed a significant reduction in seizure duration and frequency in animal models .
Antimicrobial Activity
ETPC's potential antimicrobial properties have also been explored. The compound has shown effectiveness against a range of bacterial strains, suggesting its utility as an antimicrobial agent.
- Study Results : In vitro tests revealed that ETPC exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of ETPC. The following table summarizes key structural features associated with enhanced biological activity:
| Structural Feature | Biological Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Nitro Group | Enhances electron-withdrawing ability, improving interaction with biological targets |
| Piperazine Ring | Essential for receptor binding and activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate to maximize yield and purity?
- Methodology : Multi-step synthesis typically involves coupling reactions (e.g., sulfonylation, carbamoylation) under controlled conditions. Key parameters include:
- Temperature : 60–80°C for nitro-group stability and reaction efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates .
- Catalysts : T3P® (propylphosphonic anhydride) or EDCI for amide bond formation .
- Monitoring : Thin-layer chromatography (TLC) or HPLC for intermediate tracking .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- 2D NMR (COSY, HSQC) resolves complex coupling in trifluoromethyl/nitro-substituted regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ ion) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What are the key physicochemical properties influencing experimental design?
| Property | Value/Range | Relevance |
|---|---|---|
| Solubility | DMSO > Ethanol > Water | Solvent selection for assays |
| Stability | Stable at 4°C, pH 6–8 | Storage conditions |
| Reactivity | Sensitive to strong acids | Avoid HCl/H2SO4 in reactions |
Advanced Research Questions
Q. How can structural contradictions between crystallographic and computational models be resolved?
- X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Computational Validation : Compare density functional theory (DFT)-optimized geometries (e.g., Gaussian, ORCA) with crystallographic data to identify torsional discrepancies .
- Case Study : A 2024 study resolved nitro-group orientation conflicts by combining SHELX refinement with molecular dynamics simulations .
Q. What strategies address discrepancies in biological activity across assays?
- Purity Verification : Re-characterize batches via HPLC (>95% purity) to rule out impurity-driven variability .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., nitro-reduction metabolites) that may interfere .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core Modifications :
- Piperazine Ring : Replace ethyl carboxylate with tert-butyl to enhance lipophilicity .
- Nitro Group : Substitute with cyano (-CN) to reduce metabolic lability .
- Biological Testing : Prioritize derivatives using in silico docking (e.g., AutoDock Vina) against targets like kinases or GPCRs .
Q. What computational methods predict metabolic pathways and toxicity?
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 interactions .
- Metabolic Sites : Identify nitro-reduction (e.g., via nitroreductases) or ester hydrolysis using Schrödinger’s MetaSite .
- Case Study : A 2025 study linked trifluoromethyl group stability to reduced hepatotoxicity in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
